molecular formula C14H15N3O2 B5449855 1-(2-Ethoxyphenyl)-3-pyridin-2-ylurea

1-(2-Ethoxyphenyl)-3-pyridin-2-ylurea

Cat. No.: B5449855
M. Wt: 257.29 g/mol
InChI Key: VKMXXPIOECZNAH-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-pyridin-2-ylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an ethoxyphenyl group and a pyridinyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-pyridin-2-ylurea typically involves the reaction of 2-ethoxyaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-pyridin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the ethoxy group or the pyridinyl group is replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-pyridin-2-ylurea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-pyridin-2-ylurea can be compared with other similar compounds such as:

    1-(2-Methoxyphenyl)-3-pyridin-2-ylurea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-pyridin-4-ylurea: Similar structure but with the pyridinyl group attached at the 4-position instead of the 2-position.

    1-(2-Ethoxyphenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a pyridinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-19-12-8-4-3-7-11(12)16-14(18)17-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMXXPIOECZNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796962
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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